molecular formula C14H17N5O B14588247 N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea CAS No. 61310-21-2

N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea

Katalognummer: B14588247
CAS-Nummer: 61310-21-2
Molekulargewicht: 271.32 g/mol
InChI-Schlüssel: AEXBARALFGPULK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea is an organic compound that belongs to the class of urea derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea typically involves the reaction of tert-butyl isocyanate with 2-(pyridin-2-yl)pyrimidin-4-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyridinyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea oxide.

    Reduction: Formation of N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea alcohol.

    Substitution: Formation of various substituted urea derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The pyridinyl and pyrimidinyl groups play a crucial role in the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]thiourea: Similar structure but contains a sulfur atom instead of an oxygen atom.

    N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]carbamate: Contains a carbamate group instead of a urea group.

    N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]guanidine: Contains a guanidine group instead of a urea group.

Uniqueness

N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridinyl and pyrimidinyl groups enhances its binding affinity to various molecular targets, making it a valuable compound for research and development in multiple fields.

Eigenschaften

CAS-Nummer

61310-21-2

Molekularformel

C14H17N5O

Molekulargewicht

271.32 g/mol

IUPAC-Name

1-tert-butyl-3-(2-pyridin-2-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C14H17N5O/c1-14(2,3)19-13(20)18-11-7-9-16-12(17-11)10-6-4-5-8-15-10/h4-9H,1-3H3,(H2,16,17,18,19,20)

InChI-Schlüssel

AEXBARALFGPULK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.